molecular formula C12H12N2O B12960756 3-(2-phenyl-1H-imidazol-5-yl)propanal

3-(2-phenyl-1H-imidazol-5-yl)propanal

Cat. No.: B12960756
M. Wt: 200.24 g/mol
InChI Key: XFTFYMPNCLZFFF-UHFFFAOYSA-N
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Description

3-(2-phenyl-1H-imidazol-5-yl)propanal is a compound that features an imidazole ring substituted with a phenyl group and a propanal side chain. Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their diverse biological activities and are used in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step processes that include the formation of the imidazole ring and subsequent functionalization. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-phenyl-1H-imidazol-5-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).

Major Products Formed

    Oxidation: 3-(2-phenyl-1H-imidazol-5-yl)propanoic acid.

    Reduction: 3-(2-phenyl-1H-imidazol-5-yl)propanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-phenyl-1H-imidazol-5-yl)propanal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-phenyl-1H-imidazol-5-yl)propanal involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its targets, while the propanal group can participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-imidazole: Lacks the propanal side chain, resulting in different chemical and biological properties.

    1H-imidazole-5-carbaldehyde: Lacks the phenyl group, affecting its binding affinity and reactivity.

    3-(1H-imidazol-2-yl)propanal: The imidazole ring is substituted at a different position, leading to variations in its chemical behavior.

Uniqueness

3-(2-phenyl-1H-imidazol-5-yl)propanal is unique due to the combination of the phenyl group, imidazole ring, and propanal side chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(2-phenyl-1H-imidazol-5-yl)propanal

InChI

InChI=1S/C12H12N2O/c15-8-4-7-11-9-13-12(14-11)10-5-2-1-3-6-10/h1-3,5-6,8-9H,4,7H2,(H,13,14)

InChI Key

XFTFYMPNCLZFFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)CCC=O

Origin of Product

United States

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